2-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
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Overview
Description
2-{[3-(DEC-9-EN-1-YL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETIC ACID is a complex organic compound that features a triazole ring, a sulfanyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(DEC-9-EN-1-YL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETIC ACID typically involves the formation of the triazole ring followed by the introduction of the sulfanyl group and the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The sulfanyl group is then introduced via nucleophilic substitution reactions, and the acetic acid moiety is added through esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient production. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(DEC-9-EN-1-YL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[3-(DEC-9-EN-1-YL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[3-(DEC-9-EN-1-YL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The acetic acid moiety can also participate in these interactions, enhancing the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-Cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- 1,2,4-Triazole-3-thione derivatives
- 1,3,4-Thiadiazole derivatives
Uniqueness
2-{[3-(DEC-9-EN-1-YL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and sulfanyl group provides a versatile scaffold for further modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H23N3O2S |
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Molecular Weight |
297.42 g/mol |
IUPAC Name |
2-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C14H23N3O2S/c1-2-3-4-5-6-7-8-9-10-12-15-14(17-16-12)20-11-13(18)19/h2H,1,3-11H2,(H,18,19)(H,15,16,17) |
InChI Key |
VUNWJGHPLRSQGI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC1=NC(=NN1)SCC(=O)O |
solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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